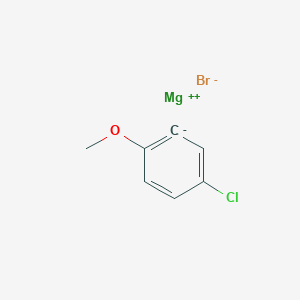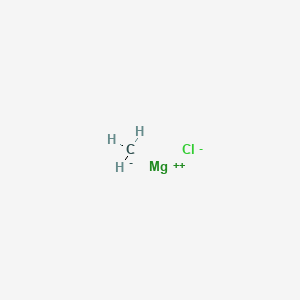
magnesium;carbanide;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;carbanide;chloride is a compound that consists of magnesium, carbon, and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;carbanide;chloride can be synthesized through various methods. One common approach involves the reaction of magnesium chloride with a carbon source under specific conditions. For instance, the reaction between magnesium chloride and sodium bicarbonate can produce magnesium carbonate, which can then be further processed to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the electrolysis of magnesium chloride. This process involves the use of anhydrous magnesium chloride, which is prepared through a combination of chemical treatments and solar recovery of brine . The purified magnesium chloride is then subjected to electrolysis to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;carbanide;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of magnesium oxide and carbon dioxide.
Reduction: In this reaction, this compound can be reduced to form magnesium metal and carbon.
Substitution: This reaction involves the replacement of one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, which reacts with the compound to produce magnesium chloride, carbon dioxide, and water . Other reagents such as sodium bicarbonate and sodium carbonate can also be used in various reactions.
Major Products Formed
The major products formed from reactions involving this compound include magnesium chloride, carbon dioxide, and water. These products are formed through various reaction pathways, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Magnesium;carbanide;chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of magnesium;carbanide;chloride involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thus neutralizing excess acid . This reaction is crucial for its use as an antacid in medicine.
Comparaison Avec Des Composés Similaires
Magnesium;carbanide;chloride can be compared with other similar compounds such as:
Magnesium carbonate: This compound is used as an antacid and undergoes similar reactions with hydrochloric acid to form magnesium chloride and carbon dioxide.
Magnesium chloride: It is used in various applications, including as a source of magnesium ions in medicine and as a deicing agent.
Magnesium citrate: This compound is used as a dietary supplement and has higher bioavailability compared to other forms of magnesium.
This compound is unique due to its specific combination of magnesium, carbon, and chlorine atoms, which confer distinct chemical properties and applications.
Propriétés
IUPAC Name |
magnesium;carbanide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCERQOYLJJULMD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
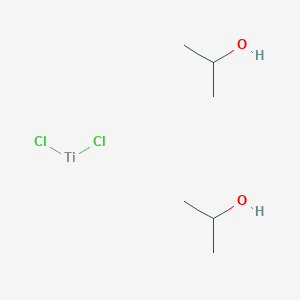
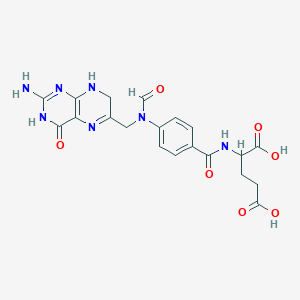
![9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B13398394.png)
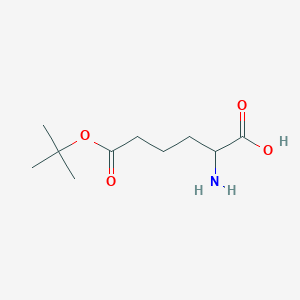
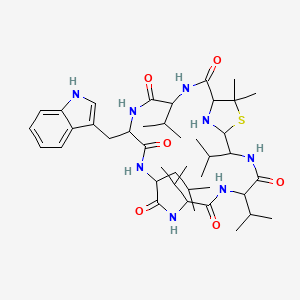
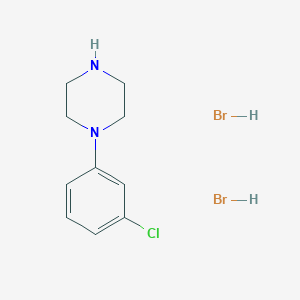
![methyl 7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13398428.png)
![4-phenyl-2-[4'-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13398440.png)
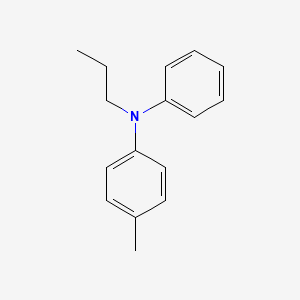
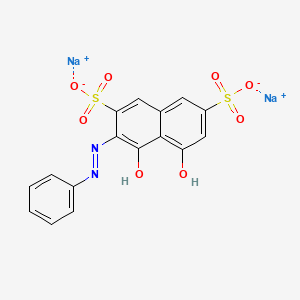
![4-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13398450.png)

![2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13398468.png)
